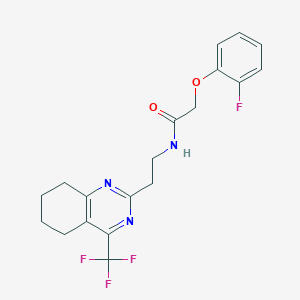

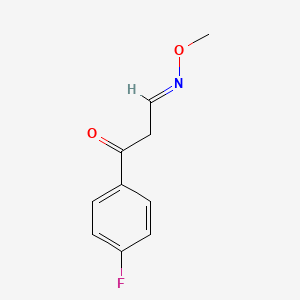

![molecular formula C20H20ClN3O4S2 B2821643 methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate CAS No. 1252916-22-5](/img/structure/B2821643.png)

methyl 2-[2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]-5-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that likely contains a thieno[3,2-d]pyrimidine core . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thieno[3,2-d]pyrimidines, are typically synthesized through cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound likely includes a thieno[3,2-d]pyrimidine core, which is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring .Aplicaciones Científicas De Investigación

Subheading Crystal Structures of Diaminopyrimidinylsulfanylacetamides

Crystal structure analysis of certain diaminopyrimidinylsulfanylacetamides revealed a folded conformation around the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. This structural insight suggests potential applications in molecular design and understanding of molecular interactions (Subasri et al., 2016).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Subheading Synthesis and Antitumor Activity of Thienopyrimidine Derivatives

Research on the synthesis of thieno[3,2-d]pyrimidine derivatives highlighted their potential as antitumor agents. Notably, some derivatives demonstrated potent anticancer activity, comparable to known chemotherapy drugs, against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings open doors for the development of new antitumor medications (Hafez & El-Gazzar, 2017).

Herbicidal Applications and Binding Mode Analysis

Subheading Herbicidal Pyrimidinylthiobenzoates and Binding Mode Analysis

The study of pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase (AHAS) in herbicide design, revealed insights into their bioactive conformation and binding modes. This research provided foundational knowledge for the development of herbicides and understanding resistance mechanisms, contributing to agricultural science (He et al., 2007).

Synthesis and Comparison of Thienopyrimidinone Derivatives

Subheading Properties of Substituted Thienopyrimidinones

Investigations into the synthesis of substituted thienopyrimidinones offered comparative analyses of their physicochemical properties and biological potential. The research highlighted the influence of the sulfur atom's position on their electronic spectra and biological activity profiles, contributing to medicinal chemistry (Zadorozhny et al., 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O4S2/c1-3-4-8-24-18(26)17-15(7-9-29-17)23-20(24)30-11-16(25)22-14-6-5-12(21)10-13(14)19(27)28-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXNEOYWTYTTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide](/img/structure/B2821563.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(4-methoxystyryl)pyrimidine](/img/structure/B2821564.png)

![Ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-2-methylpropanoate](/img/structure/B2821566.png)

![N-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2821570.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2821571.png)

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B2821573.png)

![2-Methyl-8-(prop-2-enoyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2821575.png)

![4-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2821576.png)

![(9S)-4-hydroxy-9-[(9S)-4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid](/img/no-structure.png)